molecular formula C8H7NOS B3131382 4-Methoxybenzo[d]isothiazole CAS No. 35272-30-1

4-Methoxybenzo[d]isothiazole

Cat. No.: B3131382
CAS No.: 35272-30-1
M. Wt: 165.21 g/mol
InChI Key: WILUPWLPVVSGHY-UHFFFAOYSA-N
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Description

4-Methoxybenzo[d]isothiazole is a heterocyclic compound that consists of a benzene ring fused with an isothiazole ring. This versatile molecule has diverse applications in various scientific disciplines due to its unique structural properties.

Mechanism of Action

Target of Action

4-Methoxybenzo[d]isothiazole is a heterocyclic compound that consists of a benzene ring fused with an isothiazole ring. Isothiazoles represent an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship . .

Mode of Action

They have been used in the synthesis of biologically active substances and ligands for metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[d]isothiazole typically involves condensation reactions, metal-catalyzed approaches, and ring rearrangements. One common method is the condensation of thiohydroxylamine with appropriate benzoyl derivatives . Metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, are also employed to introduce various functional groups onto the isothiazole ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzo[d]isothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

4-Methoxybenzo[d]isothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to its investigation as a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

    Thiazole: A heterocyclic compound with a sulfur and nitrogen atom in the ring.

    Benzisothiazole: Similar to 4-Methoxybenzo[d]isothiazole but without the methoxy group.

    Isothiazole: A five-membered ring containing sulfur and nitrogen atoms

Uniqueness: This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

4-methoxy-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-7-3-2-4-8-6(7)5-9-11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILUPWLPVVSGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NSC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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